Orelabrutinib
Overview
Description
Orelabrutinib is an orally administered, potent, irreversible, and highly selective Bruton’s Tyrosine Kinase (BTK) inhibitor . It has been used in the treatment of B cell malignancies and autoimmune diseases . It has been approved in China for the treatment of patients with mantle cell lymphoma (MCL) or chronic lymphocytic leukaemia (CLL)/small lymphocytic lymphoma (SLL), who have received at least one treatment in the past .
Molecular Structure Analysis
This compound has the chemical formula C26H25N3O3 and a molecular weight of 427.504 .
Scientific Research Applications
Treatment of B Cell Malignancies :
- Orelabrutinib has been approved in China for treating mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) in patients who have received at least one prior treatment (Dhillon, 2021).
- In a study involving 80 Chinese patients with relapsed or refractory CLL/SLL, this compound exhibited a high overall response rate and significant progression-free survival, with most adverse events being of low grade (Xu et al., 2023).
- Another study confirmed the efficacy and safety of this compound monotherapy in patients with relapsed or refractory CLL/SLL, highlighting its potential as a superior treatment option compared to other BTK inhibitors (Xu et al., 2021).
Combination Therapy in Primary Central Nervous System Lymphoma :
- This compound combined with lenalidomide and immunochemotherapy showed effectiveness and tolerability in relapsed/refractory primary central nervous system lymphoma (PCNSL) patients. This combination therapy led to high response rates and was associated with genomic sequencing results (Yang et al., 2022).
Pharmacokinetics Research :
- A study developed a method for determining this compound levels in rat plasma, which is crucial for understanding its pharmacokinetics and optimizing its clinical use (Liu et al., 2022).
Treatment of Systemic Lupus Erythematosus (SLE) :
- This compound has been explored as a treatment for SLE, showing safety and preliminary efficacy in a phase Ib/IIa dose-finding study, suggesting its potential for larger and longer trials in this area (Li et al., 2022).
Other Applications :
- This compound has been evaluated for other conditions such as Waldenstrom's Macroglobulinemia, showing substantial efficacy and a favorable safety profile (Zhou et al., 2021).
- It has also been investigated for its role in improving CART19 cell therapy by modulating the immune system (Luo et al., 2022).
Mechanism of Action
- This inhibition disrupts B cell signaling pathways, leading to decreased B cell proliferation, survival, and antibody production .
- Downstream Effects : Reduced tumor growth, decreased inflammation, and modulation of immune responses .
- Impact on Bioavailability : Orelabrutinib’s pharmacokinetics contribute to its efficacy and safety profile .
- Cellular Effects : Suppression of tumor growth, modulation of immune responses, and attenuation of autoimmune reactions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orelabrutinib has shown a favorable safety profile in patients with r/r MCL . The most common adverse events (AEs) were thrombocytopenia, upper respiratory tract infection, and neutropenia . Grade ≥3 AEs were infrequent and most commonly included thrombocytopenia, neutropenia, and anemia . No significant adverse events like atrial fibrillation/flutter or secondary malignancies were reported .
Future Directions
Biochemical Analysis
Biochemical Properties
Orelabrutinib potently inhibits BTK enzymatic activity . It has been shown to have superior kinase selectivity, targeting BTK with >90% inhibition while other kinases including EGFR, TEC, and BMX are less affected . This high selectivity of this compound for BTK over other kinases contributes to its excellent safety and tolerability profiles .
Cellular Effects
This compound has been shown to effectively suppress the activation and differentiation of B cells in vitro and in vivo . It can alleviate thrombocytopenia in active immune thrombocytopenia (ITP) murine models by promoting B-cell apoptosis and inhibiting the phagocytic activity of monocyte-derived macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of BTK, a key mediator of B-cell receptor signaling . This inhibition disrupts B-cell proliferation, survival, and activation, which are critical processes in the development of B-cell malignancies .
Temporal Effects in Laboratory Settings
This compound has shown sustained efficacy in both preclinical and clinical phase I studies . It achieves 100% BTK occupancy at 24 hours with a once-daily dosing regimen of 50 mg and above . The effects of this compound on BTK occupancy and B-cell activity are prolonged, contributing to its therapeutic efficacy .
Metabolic Pathways
This compound is involved in the B-cell receptor signaling pathway through its inhibition of BTK . BTK plays a key role in the development, survival, and activation of B cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its oral bioavailability and its target (BTK), which is expressed constitutively in myeloid and lymphoid cells , it can be inferred that this compound is likely distributed throughout these cell types in the body.
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the available literature. As a BTK inhibitor, it is likely to localize where BTK is found within the cell. BTK is known to be present in the cytoplasm and is involved in signal transduction from the cell membrane .
Properties
IUPAC Name |
2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPVEMOYADUARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1655504-04-3 | |
Record name | Orelabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1655504043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orelabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16272 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ORELABRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5UO9E10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.